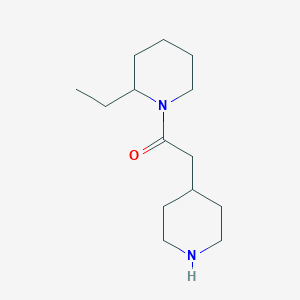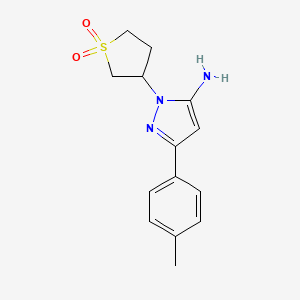![molecular formula C11H18N2S B1461592 {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine CAS No. 1154619-75-6](/img/structure/B1461592.png)
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Descripción general
Descripción
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine (TPM) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mecanismo De Acción
The mechanism of action of {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine is not fully understood. However, it is believed that {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine is a proton-transferring agent, which means that it can transfer protons from one molecule to another. This proton-transferring ability allows {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine to participate in a variety of chemical reactions, such as the formation of covalent bonds between molecules. Additionally, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been shown to act as an electron-donating agent, which means that it can donate electrons to other molecules, allowing them to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine are not well understood. However, some studies have suggested that {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine may have anti-inflammatory and antifungal properties. Additionally, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine in laboratory experiments include its low cost, high solubility in water, and its ability to act as a proton-transferring agent and an electron-donating agent. Additionally, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine is relatively stable and does not react with most other chemicals. The main limitation of using {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine in laboratory experiments is its relatively low reactivity. This means that it may take longer to achieve the desired results compared to other compounds.
Direcciones Futuras
Future research on {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine could focus on its potential applications in the pharmaceutical and biotechnological industries. Additionally, further research could be conducted on its biochemical and physiological effects. Additionally, research could be conducted on its potential use as a catalyst in the synthesis of heterocycles. Finally, research could be conducted on its potential use as a substrate for enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been used as a catalyst in the synthesis of heterocycles, such as pyridines and pyrimidines. In pharmaceuticals, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been used as an intermediate in the synthesis of drugs, such as anti-inflammatory drugs and antifungal drugs. In biochemistry, {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of polysaccharides and peptides.
Propiedades
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-6-10-2-1-4-13(7-10)8-11-3-5-14-9-11/h3,5,9-10H,1-2,4,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDRVVRNSVCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)
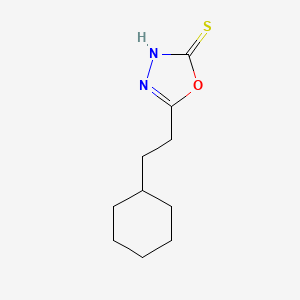
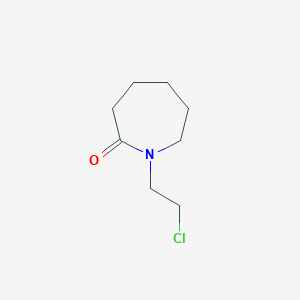

methanamine](/img/structure/B1461516.png)
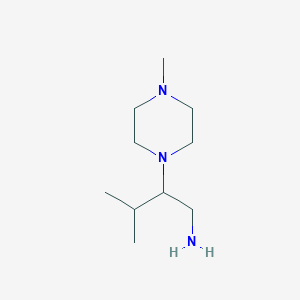
![4-[(Propan-2-yloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1461520.png)
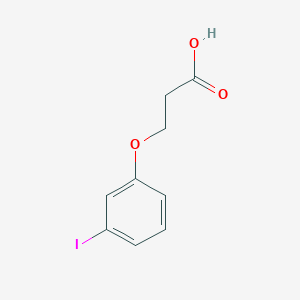

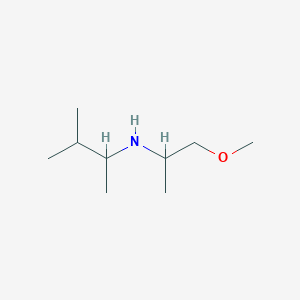
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
